Product packaging for Acetic acid, 2-sulfo-,dodecyl ester, sodium salt (1:1)(Cat. No.:CAS No. 1847-58-1)

Acetic acid, 2-sulfo-,dodecyl ester, sodium salt (1:1)

Cat. No.: B154672
CAS No.: 1847-58-1
M. Wt: 331.43 g/mol
InChI Key: MCNJOIMMYWLFBA-UHFFFAOYSA-N
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Description

Sodium Lauryl Sulfoacetate (SLSA) is a solid anionic surfactant of vegetable origin, synthesized through the esterification of lauryl alcohol—typically derived from coconut or palm kernel oil—with sulfoacetic acid, followed by neutralization with sodium hydroxide to form the sodium salt . Its molecular formula is C₁₄H₂₇NaO₅S, and it is characterized as a white or off-white powder or granular solid . As a surfactant, SLSA functions by lowering the surface tension of water, which enhances its ability to emulsify oils and suspend dirt, facilitating their removal . This action is driven by its molecular structure, which features a hydrophobic lauryl tail that interacts with oils and a hydrophilic sulfoacetate head that allows for water solubility and foaming . Key Properties and Research Value: SLSA is noted for its excellent foaming capabilities, producing a rich, velvety lather. It is considered a milder alternative to some stronger surfactants like Sodium Lauryl Sulfate (SLS), making it a subject of interest for formulating gentle cleansing products . The Cosmetic Ingredient Review (CIR) Expert Panel has deemed it safe for use in cosmetic formulations, with recommended concentrations of up to 10.2% in rinse-off products and lower levels in leave-on products . Its key properties include biodegradability under aerobic conditions and its status as a solid powder, which offers versatility in various formulation types . Primary Research and Application Areas: Personal Care & Cosmetic Research: SLSA is extensively used as a primary cleansing and foaming agent in the development of shampoos, conditioners, body washes, facial cleansers, and syndet bar soaps . Its mildness profile makes it particularly valuable for researching formulations designed for sensitive skin. Pharmaceutical Development: Beyond cosmetics, SLSA serves as a wetting agent and surfactant in pharmaceutical preparations. It is utilized in enema-type laxative products to aid in the dispersion and effectiveness of active ingredients . Household & Industrial Product Research: SLSA acts as an effective cleansing agent in the study of dishwashing liquids, hard surface cleaners, and car wash soaps, where its grease-cutting and foaming properties are leveraged . Safety and Handling: This product is For Research Use Only (RUO) and is strictly not for personal, household, pharmaceutical, or commercial use. In a research setting, appropriate safety precautions should be observed. While generally considered mild, prolonged exposure to the powder may cause skin or eye irritation . It is recommended to use personal protective equipment, such as gloves and safety goggles, and to avoid inhalation of dust . Researchers should consult the Safety Data Sheet (SDS) for detailed handling and disposal procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H28NaO5S B154672 Acetic acid, 2-sulfo-,dodecyl ester, sodium salt (1:1) CAS No. 1847-58-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1847-58-1

Molecular Formula

C14H28NaO5S

Molecular Weight

331.43 g/mol

IUPAC Name

sodium 2-dodecoxy-2-oxoethanesulfonate

InChI

InChI=1S/C14H28O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-19-14(15)13-20(16,17)18;/h2-13H2,1H3,(H,16,17,18);

InChI Key

MCNJOIMMYWLFBA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC(=O)CS(=O)(=O)O.[Na]

Color/Form

Powder
White flake, powde

density

Specific gravity: 0.55

Other CAS No.

1847-58-1

physical_description

White solid;  [HSDB]

Pictograms

Corrosive; Irritant

solubility

In water, 3.5 g/100 mL (no temperature provided)

Origin of Product

United States

Synthetic Methodologies and Chemical Engineering of Sodium Lauryl Sulfoacetate

Advanced Synthetic Pathways for Alkyl Sulfoacetate Production

The industrial production of sodium lauryl sulfoacetate and its related alkyl sulfoacetates primarily relies on the sulfitation of a halogenated alkylester. google.com The most common pathway involves the reaction of a C6-C22 straight or branched chain alcohol, such as lauryl alcohol, with a halogenated acetic acid, typically monochloroacetic acid (MCAA), to form an alkyl halogenated ester. google.com This intermediate, for instance, lauryl chloroacetate, is then reacted with sodium sulfite (B76179) in a process known as sulfitation to yield the final sodium alkyl sulfoacetate product. google.com

Alternative laboratory-scale synthesis methods have also been described. One such method involves reacting lauric acid with glacial acetic acid and slaked lime to produce a calcium laurate and calcium acetate (B1210297) mixture. This mixture is heated to form dodecanone, which is then condensed with ethyl formate (B1220265) to yield dodecanoyl acetaldehyde. The final step is an addition reaction with sodium bisulfite to produce sodium lauryl sulfoacetate. guidechem.com

Optimization of Sulfitation Reaction Kinetics and Thermodynamics

The efficiency and purity of the final sodium lauryl sulfoacetate product are highly dependent on the conditions of the sulfitation reaction. Key parameters that are optimized include temperature, reaction time, and reactant concentrations. Research has shown that conducting the sulfitation at elevated temperatures, generally between 85°C and 99°C, can significantly improve reaction rates. google.comgoogleapis.com For instance, one patented process maintains the reaction temperature between 90°C and 97°C for approximately 11 hours to ensure the reaction proceeds to completion. google.com

Table 1: Optimized Parameters for Sulfitation Reaction

Parameter Optimized Range/Value Rationale Source
Temperature 85°C - 99°C Increases reaction rate; shorter times needed at higher temperatures. google.comgoogleapis.com
Reaction Time ~11 hours To ensure complete conversion of the chloroester intermediate. google.com

| Sodium Sulfite | 15% - 50% molar excess | Drives the reaction equilibrium towards product formation. | google.com |

Catalytic Approaches in Sodium Lauryl Sulfoacetate Synthesis

A significant advancement in the synthesis of sodium lauryl sulfoacetate has been the introduction of catalytic approaches to improve both yield and purity. It has been discovered that the sulfitation reaction can be effectively catalyzed, which unexpectedly reduces the level of undesirable by-products, particularly sodium monochloroacetate. googleapis.com

One effective catalytic method involves using a small amount of a previously synthesized batch of alkyl sulfoacetate, referred to as a "heel," as a sulfitation catalyst. google.comgoogleapis.com The use of an alkyl sulfoacetate catalyst, present in an amount of about 0.1% to 5% by weight of the reactants, dramatically diminishes the final concentration of monochloroacetate impurities. google.comgoogleapis.com For example, a reaction conducted without a catalyst can result in a product containing over 100 ppm of sodium monochloroacetate, whereas the same reaction with a catalyst can yield a product that is substantially free of this impurity, with levels below the 5 ppm detection limit. google.comgoogleapis.com

Table 2: Comparison of Catalyzed vs. Uncatalyzed Sulfitation

Reaction Type Catalyst Impurity Level (Sodium Monochloroacetate) Source
Uncatalyzed None > 100 ppm google.com

| Catalyzed | Alkyl Sulfoacetate "Heel" (~2.5% by weight) | < 5 ppm (Substantially free) | google.comgoogleapis.com |

Strategies for Purification and Impurity Profiling of Sodium Lauryl Sulfoacetate

The primary impurities in commercially produced sodium lauryl sulfoacetate include unreacted starting materials like the parent alcohol, inorganic salts such as sodium chloride and sodium sulfate (B86663) from the reaction and neutralization steps, and residual halogenated acetic acid or its salts. google.comgoogleapis.com The presence of monochloroacetic acid and its salts is of particular concern in products intended for personal care, necessitating effective purification strategies. google.com

Development of Precipitation-Based Purification Techniques

Precipitation and recrystallization are common methods for purifying surfactants. For sodium lauryl sulfoacetate, traditional precipitation methods have been found to be only partially effective, often yielding products with significant levels of entrapped monochloroacetate impurities. google.com This is believed to be caused by the formation of micelles in the solution, which can entrap contaminants as the desired product precipitates. google.com

An improved precipitation-based technique involves dissolving the crude sodium lauryl sulfoacetate material in a hot solvent, such as boiling ethanol (B145695), and filtering the hot solution to remove any insoluble solids. google.com As the filtrate cools, the purified sodium lauryl sulfoacetate precipitates and can be recovered by filtration. google.com This method has been shown to be effective in reducing impurity levels. For example, a crude product containing over 100 ppm of sodium monochloroacetate was purified via this ethanol precipitation method, which reduced the impurity level to approximately 9.6 ppm. google.com A subsequent repetition of the process further lowered the concentration to about 9 ppm. google.com

Novel Separation Methods for Halogenated Acetic Acid Reduction

While post-synthesis purification is important, a more novel and effective strategy is to minimize the formation of halogenated acetic acid impurities during the synthesis itself. The catalytic sulfitation process described previously is a prime example of such a method, yielding a product that is substantially free of monochloroacetic acid and its salts (less than 5 ppm). google.com

Other separation methods have been explored with varying degrees of success. Attempts to use solvent extraction to purify the alkyl sulfoacetate are often hampered by the formation of stable, inseparable emulsions. google.comgoogle.com While techniques such as ultrafiltration, membrane technologies, and various chromatographic methods like ion exchange or size exclusion are recognized as potential purification strategies, the catalytic synthesis route remains a more efficient approach for controlling the specific impurity of monochloroacetate. google.comgoogleapis.com

Table 3: Efficacy of Different Methods for Sodium Monochloroacetate (SMCA) Reduction

Method Resulting SMCA Concentration Notes Source
Uncatalyzed Synthesis > 100 ppm Base level of impurity before specific purification. google.com
Ethanol Precipitation (1x) ~9.6 ppm Effective but multiple steps may be needed for high purity. google.com
Ethanol Precipitation (2x) ~9.0 ppm Diminishing returns on repeated precipitation. google.com

| Catalytic Synthesis | < 5 ppm | Prevents impurity formation, yielding a "substantially free" product. | google.comgoogleapis.com |

Design and Synthesis of Sodium Lauryl Sulfoacetate Analogues

The fundamental structure of sodium lauryl sulfoacetate can be modified to create analogues with varied properties. These modifications typically involve changing the length of the alkyl chain or introducing other functional groups.

A common analogue is sodium lauryl-myristyl sulfoacetate , which is not a single compound but rather a mixture of C12 (lauryl) and C14 (myristyl) sulfoacetates, typically in a 70:30 weight ratio. google.com Its synthesis is identical to that of pure sodium lauryl sulfoacetate, with the only difference being the use of a mixed lauryl-myristyl alcohol as the starting raw material instead of pure lauryl alcohol. google.com

The general synthetic pathway allows for a wide range of alkyl sulfoacetate analogues. By starting with different C6-C22 straight or branched-chain alcohols, a variety of sodium alkyl sulfoacetates can be produced. google.com Furthermore, the patent literature describes a broader class of potential analogues with the formula RO(CH₂CHR₁O)nCOCH₂Cl, where R is a C6-C22 alkyl group and n can range from 0 to 22. google.com This structure allows for the incorporation of ethoxy groups (when R₁ is hydrogen), creating ethoxylated sulfoacetate analogues, which represents another avenue for modifying the surfactant's properties. This is conceptually similar to the difference between Sodium Lauryl Sulfate (SLS) and Sodium Laureth Sulfate (SLES), where SLES is an ethoxylated version of SLS. wikipedia.org

Structure-Activity Relationship Studies of Alkyl Chain Variations

The relationship between the chemical structure of a surfactant and its functional properties is a cornerstone of surfactant science. In the case of sodium alkyl sulfoacetates, the length of the alkyl chain is a critical determinant of its physicochemical behavior, including surface activity, self-aggregation, and phase behavior. By systematically varying the number of carbon atoms in the hydrophobic tail, researchers can fine-tune the performance characteristics of the surfactant for specific applications.

A key area of investigation involves comparing Sodium Lauryl Sulfoacetate (SLSA), which has a 12-carbon (lauryl) chain, with its longer-chain congeners. One such study focused on the comparative analysis of SLSA and Sodium Myristyl Sulfoacetate (SMSA), which possesses a 14-carbon (myristyl) alkyl chain. researchgate.netelsevierpure.comevitachem.com This research aims to understand how a modest increase in hydrophobicity influences the surfactant's properties in aqueous systems.

Detailed Research Findings:

Studies investigating the self-aggregation and phase behavior of SLSA and SMSA in water have revealed significant differences driven by the variation in alkyl chain length. researchgate.netelsevierpure.comresearchgate.net

Self-Aggregation: The length of the hydrophobic tail directly impacts the critical micelle concentration (CMC), the concentration at which surfactant molecules begin to form micelles. Generally, for anionic surfactants, increasing the alkyl chain length leads to a lower CMC, as the greater hydrophobicity provides a stronger driving force for aggregation. nih.gov This means that longer-chain variants like SMSA can achieve their maximum surface tension reduction at lower concentrations than SLSA.

Phase Behavior: The investigation into the lyotropic (concentration-dependent) and thermotropic (temperature-dependent) phase behavior of SLSA and SMSA has shown that these surfactants predominantly form different types of self-assembled lamellar phases in water. researchgate.netelsevierpure.com The stability and transition temperatures of these phases are influenced by the alkyl chain length. For instance, the longer myristyl chain in SMSA can lead to more ordered or stable liquid crystalline phases compared to the lauryl chain in SLSA under similar conditions. researchgate.netelsevierpure.comevitachem.com The majority of studies on other alkyl-based surfactants show that properties like toxicity and bioaccumulation tend to increase as the alkyl chain length increases. cleaninginstitute.org

The table below summarizes the general effects observed when increasing the alkyl chain length from lauryl (C12) to myristyl (C14) in sodium alkyl sulfoacetates.

PropertyEffect of Increasing Alkyl Chain Length (from C12 to C14)Rationale
Critical Micelle Concentration (CMC) DecreasesIncreased hydrophobicity enhances the tendency for micelle formation. nih.gov
Surface Activity IncreasesGreater efficiency in reducing surface tension at lower concentrations.
Phase Transition Temperature Tends to IncreaseStronger van der Waals interactions between longer alkyl chains can lead to more stable, ordered phases. researchgate.netelsevierpure.com
Solubilization Capacity IncreasesThe larger hydrophobic core of micelles formed by longer-chain surfactants can accommodate more oil-soluble substances. nih.gov

This table presents generalized structure-property relationships based on established surfactant principles and specific studies on related compounds.

Exploration of Alternative Counterions and Ester Moieties

Alternative Counterions:

The "sodium" cation in SLSA is a counterion that balances the negative charge of the sulfoacetate headgroup. Research has explored the substitution of sodium with other counterions to modify the surfactant's properties. While the primary surface-active properties are dictated by the anionic part of the molecule, the counterion can influence characteristics such as solubility, Krafft point (the temperature at which solubility equals the CMC), and interactions in a formula. industrialchemicals.gov.auresearchgate.net

Studies on analogous anionic surfactants like sodium dodecyl sulfate (SDS) and sodium laureth sulfate (SLES) provide insight into the potential effects of counterion substitution.

Performance and Irritation: Comparisons between sodium, ammonium, and magnesium salts of laureth sulfate have generally found minimal differences in performance aspects like foaming and combing. chemistscorner.com While it was once believed that magnesium laureth sulfate might be less irritating than sodium laureth sulfate, in-vivo human tests have shown no significant difference. chemistscorner.com For lauryl sulfates, the choice between sodium, ammonium, and potassium salts is not expected to significantly alter the hazard profile, although it may influence physical-chemical behavior. industrialchemicals.gov.au

Crystallization and Micellar Properties: The nature of the counterion can have a pronounced effect on the crystallization behavior of the surfactant from solution. rsc.org Studies on sodium dodecyl sulfate (SDS) where the sodium was replaced by other group 1 (Li⁺, K⁺, Rb⁺, Cs⁺) and group 2 (Mg²⁺, Ca²⁺, Sr²⁺) cations showed that even small amounts of these variants could significantly promote or inhibit crystallization. rsc.org The counterion binds to the micellar surface, screening the electrostatic repulsion between headgroups, and its binding affinity influences both micellization and aggregation. researchgate.net

The following table, based on research on dodecyl sulfate surfactants, illustrates how different counterions can affect crystallization onset temperature.

Additive (1% concentration)Onset Temperature of Crystallization (°C)
Reference (20% SDS in H₂O) 15.4
Lithium Dodecyl Sulfate16.0
Potassium Dodecyl Sulfate14.2
Rubidium Dodecyl Sulfate13.9
Cesium Dodecyl Sulfate13.5
Magnesium Dodecyl Sulfate16.2
Calcium Dodecyl Sulfate16.5

Data adapted from studies on sodium dodecyl sulfate solutions. rsc.org

Alternative Ester Moieties:

Modifying the ester portion of the molecule offers another avenue for innovation, allowing for the creation of surfactants with unique properties. A notable example is the development of sodium citronellyl sulfoacetate (SCSA), a surfactant synthesized from the naturally occurring monoterpene, citronellol (B86348). researchgate.netbohrium.com This represents a shift from a linear alkyl group to a branched, terpene-derived structure.

This synthetic approach involves reacting citronellol with a sulfoacetate precursor. The resulting SCSA molecule incorporates a branched, unsaturated hydrocarbon tail, which imparts different steric and interactive properties compared to the linear lauryl group in SLSA. Research into SCSA has focused on its self-aggregation, detergency, and foaming properties to evaluate its potential as a novel, bio-based surfactant. researchgate.net

The table below contrasts the structural features of SLSA and the novel SCSA.

FeatureSodium Lauryl Sulfoacetate (SLSA)Sodium Citronellyl Sulfoacetate (SCSA)
Hydrophobic Tail Origin Typically from fatty alcohols (e.g., coconut or palm oil)From a natural terpene (Citronellol)
Chain Structure Linear AlkylBranched Alkyl (with unsaturation)
Significance of Structure Classic, well-understood surfactant behavior.Branched structure can influence packing in micelles, potentially affecting foaming, emulsification, and biodegradability.

Colloidal and Interfacial Science of Sodium Lauryl Sulfoacetate

Foaming Performance and Stability of Sodium Lauryl Sulfoacetate Systems

Sodium Lauryl Sulfoacetate (SLSA) is an anionic surfactant recognized for its excellent foaming capabilities and its ability to function effectively under various conditions. pioneerchemicalmart.comns-utsunomiya.com It is frequently used in personal care and cleaning products where a rich, stable lather is desired. pioneerchemicalmart.com

Mechanistic Investigations of Foam Generation and Stabilization

The molecular structure of Sodium Lauryl Sulfoacetate, specifically its sulfonate head group, is key to its foaming performance. pioneerchemicalmart.com When agitated in water, SLSA reduces the surface tension, enabling the formation of bubbles. The foam generated by SLSA is characterized as being particularly dense, creamy, and voluminous. pioneerchemicalmart.com This is attributed to the creation of small, fine bubbles that result in a compact and stable foam structure. pioneerchemicalmart.com This rich texture enhances the user experience in products like shampoos and bath products. pioneerchemicalmart.com While detailed mechanistic studies on foam stabilization for SLSA are not as prevalent as for other surfactants like sodium lauryl sulfate (B86663), its performance indicates effective mechanisms for maintaining foam integrity.

Table 1: Foaming Characteristics of Sodium Lauryl Sulfoacetate

Characteristic Description Source
Foam Quality Creates a rich, creamy, and smooth texture. pioneerchemicalmart.com
Bubble Structure Forms small, fine bubbles. pioneerchemicalmart.com
Foam Structure Described as compact and massive. pioneerchemicalmart.com
General Ability Possesses prime foaming ability and good water stability. ns-utsunomiya.com

Impact of Electrolytes and Co-surfactants on Foaming Properties

The foaming properties of SLSA are notably resilient and can be enhanced by the presence of electrolytes and other surfactants.

Impact of Electrolytes: SLSA demonstrates good foam stability in hard water, which is characterized by the presence of electrolyte ions such as calcium and magnesium. pioneerchemicalmart.com This makes it a reliable foaming agent across different water conditions. pioneerchemicalmart.comns-utsunomiya.com Furthermore, the addition of specific electrolytes can augment its performance; for instance, the addition of sodium sulfate is known to enhance the foaming characteristics of SLSA. pioneerchemicalmart.com

Impact of Co-surfactants: Sodium Lauryl Sulfoacetate is often employed as a secondary surfactant in formulations. pioneerchemicalmart.com When combined with a primary surfactant, it serves to enhance and standardize the quantity and quality of the foam. pioneerchemicalmart.com It is typically used in concentrations of 5-15% for this purpose. pioneerchemicalmart.com Formulations show SLSA used in conjunction with non-ionic surfactants, such as alkyl polyglycosides, to create products with a creamy foam. specialchem.com Its compatibility with other surfactants like betaines and sulfosuccinates allows for the development of cleansers with high viscosity and excellent foam characteristics. lubrizol.com

Table 2: Impact of Additives on Sodium Lauryl Sulfoacetate Foaming

Additive Type Specific Example / Condition Effect on SLSA Foam Source
Electrolytes Hard Water (Calcium/Magnesium Ions) Enhances foam stability. pioneerchemicalmart.com
Sodium Sulfate Enhances foaming characteristics. pioneerchemicalmart.com
Co-surfactants Primary Surfactants Standardizes and enhances foam quantity and quality. pioneerchemicalmart.com
Alkyl Polyglycoside (Non-ionic) Used in combination to produce creamy foam. specialchem.com
Betaines, Sulfosuccinates Formulates easily to create high-viscosity, high-foam products. lubrizol.com

Complexation and Interaction Studies with Macromolecules and Particulates

The interactions of Sodium Lauryl Sulfoacetate with other materials like oils and particulates are important for its function in complex formulations. While specific studies detailing the complexation of SLSA with macromolecules like polymers are not widely available in the searched literature, its role in multiphase systems is noted.

Table 3: Interactions of Sodium Lauryl Sulfoacetate

Interacting Substance Observed Effect Application Context Source
Oils Assists in emulsification. Cleaning formulations. pioneerchemicalmart.com
Particulate Matter Aids in dispersion. Cleaning formulations, Clay masks. pioneerchemicalmart.comspecialchem.com

Analytical Chemistry and Characterization Techniques for Sodium Lauryl Sulfoacetate

Spectroscopic Approaches for Structural Confirmation and Purity Verification

Spectroscopy is indispensable for the structural elucidation of SLSA, confirming the identity of the molecule by probing its atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive method for confirming the chemical structure of Sodium Lauryl Sulfoacetate. researchgate.net Both Certificates of Analysis and scientific literature affirm that the NMR spectrum must conform to the expected structure. lgcstandards.comresearchgate.net The ¹H-NMR spectrum provides a clear fingerprint of the molecule, showing distinct signals for the different types of protons in the structure.

Table 2: Predicted ¹H-NMR Chemical Shifts for Sodium Lauryl Sulfoacetate

Protons Functional Group Predicted Chemical Shift (δ, ppm)
CH₃- Terminal methyl of lauryl chain ~0.9
-(CH₂)₉- Main methylene (B1212753) chain ~1.2-1.4
-CH₂-CH₂-O- Methylene beta to ester oxygen ~1.6-1.7
-CH₂-O-C(O)- Methylene alpha to ester oxygen ~4.1-4.2

| -C(O)-CH₂-SO₃⁻ | Methylene alpha to sulfonate | ~3.8-4.0 |

Predicted values are based on standard chemical shift tables. The solvent can influence actual shifts.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used for structural confirmation by identifying the functional groups present in the molecule. researchgate.net

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is a rapid and reliable method for identifying SLSA. The IR spectrum displays characteristic absorption bands corresponding to the vibrations of its specific functional groups. researchgate.net Key absorptions include the strong ester carbonyl (C=O) stretch, the symmetric and asymmetric stretches of the sulfonate (S=O) group, and the various C-H and C-O stretches.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR. It is particularly sensitive to the non-polar bonds that dominate the hydrophobic alkyl tail of the surfactant. nih.gov This makes it well-suited for studying the conformational order of the hydrocarbon chain. acs.org A significant advantage of Raman spectroscopy in the analysis of surfactants in aqueous solutions is its relative insensitivity to water, whose strong absorption bands can obscure significant regions of the IR spectrum. nih.govacs.org

Table 3: Key Vibrational Bands for Sodium Lauryl Sulfoacetate

Functional Group Vibration Type Typical Wavenumber (cm⁻¹) (IR) Typical Wavenumber (cm⁻¹) (Raman)
C-H (Alkyl) Stretching 2850 - 2960 2850 - 2960 (Strong)
C=O (Ester) Stretching ~1735 (Strong) ~1735 (Weak)
SO₃⁻ (Sulfonate) Asymmetric Stretch ~1250 (Strong) ~1250 (Weak)
SO₃⁻ (Sulfonate) Symmetric Stretch ~1050 (Strong) ~1050 (Weak)

| C-O (Ester) | Stretching | 1150 - 1200 | Weak |

Titrimetric and Potentiometric Methods for Surfactant Quantification

Titrimetric methods offer a classic, cost-effective, and reliable means for quantifying the active anionic surfactant content in a sample. These methods are widely adopted as standard procedures for surfactant analysis.

The most common approach is an ion-pair titration, where the anionic SLSA is titrated with a standard solution of a cationic surfactant. The endpoint can be determined visually using an indicator or instrumentally using a surfactant-sensitive electrode.

Two-Phase Titration: Often referred to as the Epton method, this technique involves titrating the aqueous solution of the anionic surfactant with a standard cationic titrant in the presence of a water-immiscible organic solvent (like chloroform (B151607) or dichloromethane) and a mixed indicator. At the endpoint, the indicator-cationic titrant ion pair is extracted into the organic layer, causing a distinct color change. usp.org

Potentiometric Titration: This instrumental method replaces the visual indicator with a surfactant-selective electrode that responds to the changing concentration of either the analyte or the titrant. metrohm.com As the anionic surfactant is complexed by the cationic titrant, a sharp change in the electrode potential occurs at the equivalence point. This method is readily automated and removes the subjectivity of visual endpoint detection. lcms.cz Commonly used cationic titrants include Benzethonium chloride (Hyamine® 1622) and 1,3-didecyl-2-methylimidazolium chloride (TEGO®trant A100). metrohm.comlcms.cz

Table 4: Summary of Titrimetric Methods for Anionic Surfactant Quantification

Method Principle Endpoint Detection Typical Titrant
Two-Phase Titration (Epton) Ion-pair formation and extraction into an organic phase. usp.org Visual (color change of indicator in organic layer). Benzethonium chloride

| Potentiometric Titration | Ion-pair formation causing a change in solution potential. metrohm.com | Instrumental (potential jump measured by an ion-selective electrode). metrohm.com | TEGO®trant A100, Hexadecylpyridinium chloride metrohm.com |

Table of Mentioned Compounds

Compound Name
Sodium Lauryl Sulfoacetate (SLSA)
Acetonitrile
Ammonium acetate (B1210297)
Chloroform
Dichloromethane
Benzethonium chloride (Hyamine® 1622)
1,3-didecyl-2-methylimidazolium chloride (TEGO®trant A100)
Hexadecylpyridinium chloride

Advanced Techniques for Colloidal Characterization

The performance of Sodium Lauryl Sulfoacetate in various applications is intrinsically linked to the characteristics of the colloidal aggregates, primarily micelles, that it forms in solution. Advanced techniques such as Dynamic Light Scattering (DLS) and Zeta Potential analysis are essential for elucidating the properties of these nanoscale structures. While extensive specific research data for Sodium Lauryl Sulfoacetate is not widely available in public literature, the principles of these techniques illustrate their importance in characterizing this surfactant.

Dynamic Light Scattering (DLS)

Dynamic Light Scattering is a non-invasive technique used to determine the size distribution of small particles and micelles in a suspension. researchgate.netsci-hub.se The method works by illuminating the sample with a laser and analyzing the time-dependent fluctuations in the intensity of the scattered light. acs.org These fluctuations are caused by the Brownian motion of the particles; smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly. sci-hub.se

For a Sodium Lauryl Sulfoacetate solution above its critical micelle concentration (CMC), DLS can provide critical data on the hydrodynamic diameter of the micelles. This "Z-average" size is an intensity-weighted mean diameter of the micellar population. sci-hub.se Furthermore, DLS yields a Polydispersity Index (PDI), a dimensionless measure of the broadness of the size distribution. A low PDI value (typically <0.4) indicates a monodisperse or narrowly distributed population of micelles, which is often desirable for formulation stability and predictable performance. researchgate.net

Factors such as surfactant concentration, temperature, pH, and the presence of salts or other formulation components can significantly influence micelle size and distribution. DLS is the primary technique for quantifying these effects, providing insights into the self-assembly behavior of Sodium Lauryl Sulfoacetate under various conditions.

Table 1: Illustrative DLS Parameters for Colloidal Characterization of Sodium Lauryl Sulfoacetate Micelles.
ParameterDescriptionTypical Value/Range for Surfactant Micelles
Z-Average (d.nm)Intensity-weighted mean hydrodynamic diameter of the micelles.Data not publicly available for SLSA; typically 2-10 nm for similar single-chain surfactants.
Polydispersity Index (PDI)A measure of the width of the particle size distribution.Data not publicly available for SLSA; values <0.4 suggest a narrow distribution.
Count Rate (kcps)The number of photons detected per second, indicating sample concentration and scattering.Dependent on formulation specifics (e.g., concentration, purity).

Zeta Potential

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles in a liquid suspension. It is a key indicator of colloidal stability. For Sodium Lauryl Sulfoacetate, an anionic surfactant, the head group carries a negative charge. This charge creates a layer of counter-ions (positive ions) from the solution that are attracted to the micelle surface, forming an electrical double layer.

The zeta potential is the electric potential at the boundary of this double layer. nih.gov Its value indicates the degree of repulsion between adjacent, similarly charged particles in a dispersion. For micelles, a high absolute zeta potential value (e.g., > |30| mV) is indicative of high stability. researchgate.net The strong electrostatic repulsion prevents the micelles from aggregating and coalescing, which could otherwise lead to phase separation or precipitation.

Zeta potential measurements are performed by applying an electric field across the sample and measuring the velocity of the charged particles using a technique called Laser Doppler Velocimetry. nih.gov The analysis of Sodium Lauryl Sulfoacetate's zeta potential is crucial for predicting the long-term stability of formulations, especially in complex mixtures containing salts, polymers, or other charged species that can alter the electrostatic environment. nih.gov

Table 2: Illustrative Zeta Potential Data for Sodium Lauryl Sulfoacetate Micelle Stability Analysis.
ParameterDescriptionExpected Value/Range for Anionic Surfactant Micelles
Zeta Potential (mV)The potential at the slipping plane of a colloidal particle, indicating stability.Data not publicly available for SLSA; expected to be negative. Values more negative than -30 mV typically indicate good stability.
Conductivity (mS/cm)The electrical conductivity of the solution, influenced by ionic species.Dependent on formulation specifics (e.g., concentration, presence of salts).
pHThe pH of the solution, which can influence surface charge.A 0.25% aqueous solution of SLSA has a pH of 6.9-7.1. cir-safety.org

Thermal Analysis and Rheological Profiling of Sodium Lauryl Sulfoacetate Compositions

The stability and flow behavior of products containing Sodium Lauryl Sulfoacetate are critical for manufacturing, shelf-life, and consumer experience. Thermal analysis techniques like Thermogravimetric Analysis (TGA) assess thermal stability, while rheological profiling characterizes the flow properties of formulations.

Thermal Analysis

Thermogravimetric Analysis (TGA) provides information on the thermal stability and composition of a material by measuring changes in its mass as a function of temperature in a controlled atmosphere. acs.orgwhiterose.ac.uk For Sodium Lauryl Sulfoacetate, TGA can determine the onset temperature of thermal degradation, which is crucial for setting appropriate temperature limits during manufacturing, drying, and storage to prevent decomposition that could alter the product's performance and safety. whiterose.ac.uk

A typical TGA experiment involves heating a small sample on a precision balance at a constant rate. acs.org The resulting thermogram plots mass loss versus temperature. For a surfactant like Sodium Lauryl Sulfoacetate, distinct mass loss steps could correspond to the evaporation of free or bound water, followed by the decomposition of the organic molecule at higher temperatures. researchgate.netwhiterose.ac.uk Analysis of the gases evolved during decomposition, for instance by coupling the TGA to a Fourier Transform Infrared Spectrometer (TGA-FTIR), can identify the degradation products. acs.org While specific TGA data for Sodium Lauryl Sulfoacetate is scarce, studies on analogous surfactants like sodium lauroyl isethionate show degradation onset above 200°C, with evolved gases including water, carbon dioxide, and sulfur-containing compounds. acs.orgwhiterose.ac.uk

Table 3: Illustrative Thermal Analysis Parameters for Sodium Lauryl Sulfoacetate.
TechniqueParameter MeasuredSignificance for Sodium Lauryl Sulfoacetate
Thermogravimetric Analysis (TGA)Mass Loss vs. TemperatureDetermines thermal stability and decomposition temperatures. Data not publicly available.
Differential Scanning Calorimetry (DSC)Heat Flow vs. TemperatureIdentifies phase transitions (e.g., melting, glass transitions). Data not publicly available.

Rheological Profiling

Rheology is the study of the flow and deformation of matter. For formulations containing Sodium Lauryl Sulfoacetate, such as creams, lotions, or shampoos, rheology is paramount. It governs properties like viscosity, pourability, spreadability, and the suspension of insoluble components. Rheological profiling is typically conducted using a rheometer, which measures the response of a material to an applied force. acs.org

Key measurements include:

Viscosity vs. Shear Rate: This profile determines how the formulation's thickness changes with mechanical stress. Many surfactant-based products are non-Newtonian, meaning their viscosity is not constant. They are often shear-thinning (pseudoplastic), where the viscosity decreases as shear rate increases (e.g., during pouring or spreading). researchgate.netrheologylab.com

Viscoelastic Properties: Techniques like oscillatory testing measure the material's solid-like (elastic modulus, G') and liquid-like (viscous modulus, G") properties. These are critical for understanding the texture and stability of gel-like structures formed by surfactant systems. researchgate.net

The rheology of a Sodium Lauryl Sulfoacetate solution is highly dependent on its concentration, the presence of electrolytes (salts), co-surfactants, and polymers. rheologylab.comnih.gov For example, the addition of salt can significantly increase the viscosity of anionic surfactant solutions up to a certain point by shielding electrostatic repulsion and promoting the growth of elongated, entangled micelles. rheologylab.com Rheological profiling is essential for optimizing these interactions to achieve the desired product texture and performance.

Table 4: Illustrative Rheological Profile Parameters for a Sodium Lauryl Sulfoacetate Formulation.
MeasurementParameterTypical Behavior of Surfactant Systems
Steady ShearViscosity (Pa·s)Often exhibits shear-thinning behavior. Viscosity is highly dependent on concentration and additives (e.g., salt). Data not publicly available for SLSA.
OscillatoryElastic Modulus (G') & Viscous Modulus (G'')Indicates structure (gel-like or liquid-like). Relative magnitudes of G' and G'' determine viscoelastic character. Data not publicly available for SLSA.
Yield Stress (Pa)Minimum stress required to initiate flow.Important for products that must remain in place until a force is applied (e.g., creams). Data not publicly available for SLSA.

Applications and Formulation Innovations in Sodium Lauryl Sulfoacetate Science

Research into Enhanced Detergency and Cleaning System Design

Sodium Lauryl Sulfoacetate functions as an effective cleansing agent by reducing the surface tension of water, which allows it to wet surfaces, emulsify and solubilize oils, and suspend dirt and soil particles for easy removal. drugbank.comnih.gov Its inherent detergency is leveraged in a wide array of products, from shampoos and body washes to specialized facial cleansers. nih.govbayhousearomatics.com

Recent research has focused on optimizing its cleaning power, particularly in synergistic blends. A study investigating binary mixtures of SLSA and another green surfactant, alkyl polyglucoside (APG10), for degreasing applications found that these combinations are highly effective. The study identified a critical micelle concentration (CMC) for the solutions at 1500 ppm. researchgate.netcolab.ws Notably, a solution containing only SLSA demonstrated significant potential as a degreaser, achieving a 90% cleaning performance in removing engine oil from a metal plate. researchgate.netcolab.ws

Further tests on oil dispersion showed that a mixture with a 75:25 ratio of SLSA to APG10 was the most favorable, capable of fully dispersing oil at specific concentrations. colab.ws These findings highlight SLSA's robust performance as a primary detergent and its potential for enhanced efficacy when strategically combined with other surfactants in advanced cleaning system design. researchgate.netcolab.ws The mechanism of action for surfactant-based detergents involves the surfactant molecules penetrating fabrics and lowering the surface tension between the cleaning solution and the soil, effectively lifting and removing dirt and grease. thewaterchannel.tv

Table 1: Detergency and Cleaning Properties of Sodium Lauryl Sulfoacetate

Property Description of Finding Source(s)
Primary Mechanism Reduces surface tension, wets surfaces, emulsifies oils, and suspends soil. drugbank.comnih.gov
Degreasing Efficacy Achieved 90% cleaning performance in removing engine oil from a metal plate when used alone. researchgate.netcolab.ws
Synergistic Blends A 75:25 mixture of SLSA and Alkyl Polyglucoside (APG10) was found to be highly effective for oil dispersion. colab.ws
Critical Micelle Concentration (CMC) Determined to be 1500 ppm in a binary mixture with APG10, indicating the concentration at which cleaning efficiency is maximized. researchgate.netcolab.ws

Role in Advanced Emulsion and Dispersion Technologies

The amphiphilic nature of SLSA, possessing both a water-loving (hydrophilic) head and an oil-loving (hydrophobic) tail, makes it an effective emulsifying and dispersing agent. bayhousearomatics.com It functions by reducing the interfacial tension between immiscible liquids, such as oil and water, allowing for the formation of stable emulsions. drugbank.comnih.govmedchemexpress.com This property is fundamental to the formulation of creams, lotions, and other cosmetic products where uniform consistency is crucial.

In the context of advanced technologies, surfactants are key to creating sophisticated delivery systems. For instance, the principles of using anionic surfactants are applied in the development of nanoemulsions, which are stable, optically clear systems with very small droplet sizes, and solid dispersions, where a poorly soluble drug is dispersed within a hydrophilic carrier. ascendiacdmo.comresearchgate.net Research into binary mixtures of SLSA and APG10 has demonstrated SLSA's emulsification capabilities, even though they were found to be relatively low in that specific study. researchgate.netcolab.ws However, its ability to act as a wetting and dispersing agent remains a key function. In pharmaceutical preparations, related anionic surfactants like SLS are widely used to properly disperse active ingredients in creams and pastes and to aid in tablet wettability. thewaterchannel.tvnih.govresearchgate.net This function is critical for ensuring the homogeneity and bioavailability of the final product.

Contributions to Foam Engineering and Specialized Foaming Applications

A hallmark characteristic of Sodium Lauryl Sulfoacetate is its exceptional foaming capability. drugbank.commedchemexpress.com It is renowned for producing a dense, rich, and long-lasting lather that is often perceived by consumers as an indicator of cleaning effectiveness. nih.govhumblebeeandme.com This has led to its extensive use in foam engineering for a variety of personal care products.

SLSA is particularly valued in specialized foaming applications where the quality and stability of the foam are paramount. It is a key ingredient in solid products like bath bombs, shampoo bars, and bubble bars, where it provides a burst of foam upon contact with water. bayhousearomatics.com Research and formulation data show that it creates bubbles that are creamier and more stable than those produced by traditional sulfates. nih.govcdfsupplies.com It performs well even in hard water, which contains high levels of minerals that can inhibit foaming in other surfactants. cdfsupplies.com This makes SLSA a versatile and reliable choice for formulators looking to create products with a luxurious and high-performance foam profile.

Table 2: Foaming Applications and Recommended Usage Concentrations of SLSA

Application Recommended Concentration (%) Key Benefit Source(s)
Bath Bombs & Bubble Bars 3 - 10% Produces rich, stable foam upon dissolution.
Liquid Foaming Gels 1 - 5% Creates a luxurious and creamy lather.
Shampoos (Solid & Liquid) 1 - 5% Provides excellent, gentle foaming action.
Foaming Facial Cleansers 1 - 3% Mild surfactant suitable for gentle cleansing.
Loose Bath Salts & Soaks 1 - 5% Adds a foaming quality to bath products.

Mechanistic Studies in Pharmaceutical and Biomedical Formulations

Beyond its use in personal care, Sodium Lauryl Sulfoacetate exhibits properties that are of significant interest in pharmaceutical and biomedical science.

SLSA functions as a wetting and penetrating agent in pharmaceutical formulations. drugbank.com A prime example is its use in enema-type laxatives. In these products, SLSA is combined with sodium citrate (B86180) and glycerol (B35011). wikipedia.org The mechanism involves SLSA improving the wetting and penetration of the solution into the hardened stool. This allows the sodium citrate to act as an osmotic laxative, drawing water from the stool to soften it, while glycerol provides lubrication. wikipedia.org This application demonstrates a clear mechanistic role for SLSA in enhancing the delivery and action of other active pharmaceutical ingredients by overcoming physical barriers through its surfactant properties. While more extensive research into micellar solubilization has been conducted on the related compound SLS, which can significantly increase the solubility of poorly soluble drugs, the established role of SLSA as a wetting agent is a critical aspect of its utility in drug delivery. researchgate.netscience.govscispace.com

Emerging research has identified SLSA as a compound with notable biological activity. Studies have shown it possesses both antiviral and immunoadjuvant properties. medchemexpress.com

A significant study demonstrated that SLSA can act as an immunoadjuvant in chickens. nih.gov The research found that SLSA, at appropriate doses, could promote the proliferation of peripheral blood mononuclear cells (PBMCs) and enhance the antibody response specific to the Newcastle disease virus (NDV). nih.gov Furthermore, it was shown to increase the crucial CD4+/CD8+ T-cell ratio, indicating a potentiation of the cellular immune response. nih.gov This research identifies SLSA as an analogue of sodium houttuyfonate, a compound known for its immunoadjuvant effects. nih.gov

In terms of antiviral activity, SLSA has been shown to decrease the infectivity of the herpes virus against Vero cells in a concentration-dependent manner. medchemexpress.com While the precise molecular mechanism for SLSA is still under investigation, the mechanism for the related surfactant SLS is well-documented. SLS is known to inactivate both enveloped and non-enveloped viruses by solubilizing the viral envelope and/or denaturing the proteins of the viral capsid. nih.govdrugbank.comresearchgate.net This established mechanism for a similar anionic surfactant provides a strong hypothetical framework for SLSA's observed antiviral effects.

Table 3: Summary of Investigated Biological Activities of SLSA

Biological Activity Research Finding Investigated Model Source(s)
Immunoadjuvant Promoted lymphocyte proliferation and enhanced NDV-specific antibody response. Chickens nih.gov
Immunoadjuvant Increased the CD4+/CD8+ T-cell ratio. Chickens nih.gov
Antiviral Decreased the infectivity of herpes virus in a concentration-dependent manner. Vero Cells medchemexpress.com

The interaction of surfactants with biological surfaces like the skin and with biomolecules such as proteins is a critical area of study. Surfactants, by their nature, are designed to disrupt interfaces, which is how they clean. opsdiagnostics.com However, this same property can lead to irritation if the surfactant penetrates the skin barrier and interacts with living cells.

A key difference between SLSA and SLS lies in their molecular size. SLSA is a larger molecule, which is thought to prevent it from penetrating the skin's outer layer, the stratum corneum, as deeply as SLS. humblebeeandme.comwisdomlib.org This is the primary reason for its reputation as a much milder and gentler surfactant. nih.govbayhousearomatics.com

Studies on SLS have provided insight into the potential mechanisms of surfactant-induced irritation. Research has shown that SLS can interact with cell membranes, increasing their fluidity and leading to an influx of calcium ions (Ca2+) and the generation of reactive oxygen species (ROS) in keratinocytes. researchgate.netjst.go.jp This process can trigger an inflammatory response. researchgate.netjst.go.jp While similar mechanistic studies have not been performed specifically on SLSA, its larger size suggests that its ability to perturb cell membranes and interact with proteins in this manner is significantly reduced, explaining its favorable mildness profile.

Environmental Science, Biodegradation, and Green Chemistry of Sodium Lauryl Sulfoacetate

Biodegradation Kinetics and Environmental Fate in Aquatic and Terrestrial Systems

The environmental fate of a surfactant is largely determined by its biodegradability. Sodium lauryl sulfoacetate is recognized for its capacity to be readily broken down by microorganisms in both water and soil, preventing long-term persistence in the environment. Certifications such as the Nordic Swan Ecolabel mandate that surfactants used in cosmetic products meet stringent criteria for biodegradability, bioaccumulation, and aquatic toxicity. nordic-swan-ecolabel.orgsvanen.se

Biodegradation occurs in two main stages: primary and ultimate.

Primary Biodegradation: This initial step involves the alteration of the chemical structure of the surfactant, leading to the loss of its surface-active properties. For sodium lauryl sulfoacetate, the primary pathway is believed to involve enzymatic hydrolysis of the ester linkage. This cleavage breaks the molecule into lauryl alcohol and sulfoacetic acid. This process is significant because it eliminates the foaming and emulsifying characteristics of the surfactant.

Ultimate Biodegradation: This is the complete breakdown of the organic molecule by microorganisms into simple, stable inorganic end-products. Following the initial hydrolysis, the resulting lauryl alcohol and sulfoacetic acid are further metabolized by a wide variety of common bacteria. The lauryl alcohol is oxidized to a fatty acid, which then enters the beta-oxidation pathway to be fully mineralized into carbon dioxide (CO₂) and water (H₂O). The sulfoacetate portion is also broken down, releasing sulfate (B86663) ions (SO₄²⁻), which are ubiquitous in the natural environment.

While many surfactants are readily biodegradable under aerobic (oxygen-rich) conditions, their breakdown can be slower or incomplete in anaerobic (oxygen-deficient) environments, which can be found in some sediments and wastewater treatment sludge. researchgate.net For related alkyl sulfate surfactants, studies have shown that the presence of oxygen is a key factor for rapid and complete degradation. researchgate.net

The rate at which sodium lauryl sulfoacetate biodegrades is not constant; it is influenced by a range of environmental conditions. Studies on analogous anionic surfactants, such as sodium dodecyl sulfate (SDS), provide insight into the key factors that affect degradation kinetics. nih.gov

A key takeaway is that microbial communities can adapt to the presence of surfactants, leading to accelerated degradation over time. One study demonstrated that pre-exposed periphyton (a complex mixture of algae, cyanobacteria, and microbes) showed a significant increase in the turnover rate of C12-alkyl sulfate. nih.gov This indicates that in environments with consistent exposure, such as wastewater streams, the microbial population becomes more efficient at breaking down the surfactant. nih.gov

FactorInfluence on Biodegradation RateResearch Findings (on analogous surfactants)
Temperature Higher temperatures generally increase microbial activity and enzymatic reactions, accelerating degradation.A study in Antarctic coastal waters found that the biodegradation half-life of SDS in mid-winter was double that measured in mid-summer, despite small temperature differences. nih.gov
Microbial Acclimation Prior exposure of a microbial community to the surfactant can lead to the development of specialized degraders, increasing the degradation rate.Water from a site polluted with grey-waste containing SDS showed biodegradation half-lives up to 80 hours shorter than water from a pristine site. nih.gov
Concentration The concentration of the surfactant can influence degradation kinetics.A significant correlation between the turnover rate and the concentration of C12-alkyl sulfate was observed in a stream mesocosm study. nih.gov
Oxygen Availability Aerobic conditions are typically required for the rapid and complete biodegradation of alkyl sulfate type surfactants.Surfactants are generally biodegradable under aerobic conditions, but their breakdown can be inhibited in anaerobic environments. researchgate.net
Nutrient Availability The presence of other nutrients (e.g., nitrogen, phosphorus) can support robust microbial populations, enhancing overall biodegradation capacity.The biodegradation process itself can alter water quality parameters like dissolved oxygen. georgiasouthern.edu

Renewable Resource Sourcing and Sustainable Production Metrics

The "green" profile of sodium lauryl sulfoacetate begins with its sourcing. It is primarily derived from lauryl alcohol, which is produced from renewable plant-based feedstocks, most commonly coconut oil or palm kernel oil. nih.gov This contrasts with many traditional surfactants that are synthesized from petrochemicals derived from fossil fuels.

The shift toward plant-based (oleochemical) surfactants is a key trend in the personal care industry, driven by consumer demand for natural and sustainable products. nordic-swan-ecolabel.org This reliance on agricultural commodities, however, introduces its own set of sustainability challenges, including land use, agricultural practices, and supply chain complexities. To address these concerns, sustainability certification schemes have become critical. For instance, the Nordic Swan Ecolabel requires that any palm oil or palm kernel oil used in certified products must be sourced through a system that promotes sustainable production, such as being RSPO (Roundtable on Sustainable Palm Oil) certified. nordic-swan-ecolabel.orgerasm.org

A Life Cycle Assessment (LCA) is a standardized methodology used to evaluate the environmental impacts associated with all stages of a product's life, from raw material extraction ("cradle") to processing, manufacturing, use, and disposal ("grave"). mpob.gov.myepa.gov For a plant-derived surfactant like SLSA, a "cradle-to-gate" assessment evaluates the impacts from the cultivation of the source crop (e.g., oil palm or coconut) to the point where the finished surfactant leaves the factory gate.

LCA studies comparing plant-based and petroleum-based surfactants reveal a complex trade-off across different environmental impact categories. While plant-based surfactants often have a lower carbon footprint related to the fossil fuel depletion, their agricultural phase can have significant impacts on land use, water consumption, and eutrophication (nutrient enrichment of water bodies). nordic-swan-ecolabel.org

Impact CategoryContribution from Plant-Derived Surfactant ProductionKey Drivers
Global Warming Potential (Carbon Footprint) Can be lower than petrochemicals due to biogenic carbon uptake during plant growth. However, emissions from fertilizer production, land-use change, and processing can be significant.A study of a liquid detergent found raw materials contributed to 91% of the total 314 g of CO₂ eq generated per liter of product. nordic-swan-ecolabel.org
Water Consumption The agricultural phase (irrigation of crops) is a primary driver of water use.The same study determined that 5.4 L of water are consumed per liter of detergent, with the surfactant itself being the largest contributor to this footprint. nordic-swan-ecolabel.org
Eutrophication Potential Runoff of fertilizers (nitrogen and phosphorus) from agricultural fields is a major contributor.For each liter of detergent, an emission of 0.09 g of P eq (phosphorus equivalent) and 0.1 g of N eq (nitrogen equivalent) was calculated. nordic-swan-ecolabel.org
Fossil Resource Scarcity Generally lower than petroleum-based alternatives, as the primary carbon source is renewable biomass.A liquid detergent using plant-based surfactants showed better environmental performance in most categories except for fossil resource scarcity compared to a traditional solid detergent. nordic-swan-ecolabel.org

Ecotoxicological Impact Assessments and Environmental Risk Mitigation

Ecotoxicology assesses the potential harmful effects of chemical substances on ecosystems, particularly aquatic life. While SLSA is favored for its mildness on human skin, its impact on the environment upon release is a critical aspect of its safety profile.

According to assessments by Environment Canada, sodium lauryl sulfoacetate is not suspected to be an environmental toxin. It is also not suspected to be persistent or bioaccumulative (meaning it does not build up in the tissues of organisms over time).

Risk mitigation for surfactants is largely achieved through two primary mechanisms: rapid biodegradation and low inherent toxicity in finished products. Although a raw surfactant may exhibit moderate toxicity to aquatic organisms, its concentration is significantly diluted in consumer products and further in wastewater systems. ivami.com This, combined with rapid biodegradation, ensures that environmental concentrations typically remain below levels that would cause harm. nih.govgeorgiasouthern.edu

Ecolabeling programs provide a framework for risk mitigation by setting strict limits on the ecotoxicity of ingredients. The Nordic Swan Ecolabel, for example, evaluates the entire product formulation based on its Critical Dilution Volume (CDV), which represents the volume of water required to dilute the product to a concentration where it no longer poses a risk to aquatic organisms. erasm.org Requirements are placed on all ingredients, including surfactants, to ensure low toxicity to algae, crustaceans (like Daphnia magna), and fish. nordic-swan-ecolabel.orgsvanen.seresearchgate.net

Ecotoxicity ParameterDescriptionRelevance for SLSA
Acute Aquatic Toxicity The short-term harmful effect of a substance on aquatic organisms, typically measured as LC₅₀ (lethal concentration for 50% of fish) or EC₅₀ (effective concentration for 50% of daphnia).While specific public data for SLSA is limited, ecolabel standards require low toxicity for the final product formulation. For comparison, the related surfactant SLS is considered moderately toxic to aquatic life in its raw form. nih.gov
Chronic Aquatic Toxicity The long-term harmful effect from prolonged exposure to a substance at low concentrations, often impacting reproduction or growth.Ecolabel criteria often include chronic toxicity tests for key ingredients to ensure no long-term ecosystem damage.
Bioaccumulation Potential The tendency of a substance to be taken up and stored in the fatty tissues of an organism.SLSA is not suspected to be bioaccumulative, a favorable characteristic that prevents it from moving up the food chain.
Biodegradability The breakdown of the substance by microorganisms.Rapid biodegradation is the primary risk mitigation factor for SLSA, as it is quickly removed from the environment, preventing prolonged exposure.

Green Chemistry Principles Applied to Sodium Lauryl Sulfoacetate Synthesis and Application

Green chemistry is a set of principles that guide the design of chemical products and processes to reduce or eliminate the use and generation of hazardous substances. The production and use of sodium lauryl sulfoacetate align well with several of these principles.

The synthesis of SLSA generally involves the reaction of lauryl alcohol with a sulfating agent (like sulfur trioxide) followed by neutralization. Applying green chemistry principles aims to make this process more efficient and environmentally benign.

Green Chemistry PrincipleApplication in SLSA Synthesis & Use
7. Use of Renewable Feedstocks The primary feedstock, lauryl alcohol, is derived from renewable coconut or palm kernel oil rather than depletable petrochemicals. nih.gov
10. Design for Degradation The SLSA molecule is designed with an ester linkage, which is a functional group readily recognized and cleaved by enzymes in common microorganisms, ensuring it does not persist in the environment.
3. Less Hazardous Chemical Synthesis Research in fatty acid ester synthesis focuses on using milder catalysts and reaction conditions to avoid harsh chemicals and unwanted byproducts. nih.govrsc.org
5. Safer Solvents and Auxiliaries Modern synthetic routes for similar esters aim for solvent-free conditions, reducing waste and eliminating the hazards associated with volatile organic compounds (VOCs). rsc.orgacs.org
9. Catalysis The use of highly efficient and selective catalysts (as opposed to stoichiometric reagents) can increase the yield of the desired product, minimize byproducts, and allow for lower energy consumption during synthesis. nih.govacs.org
1. Waste Prevention By optimizing reaction conditions and using efficient catalysts, the overall process generates less waste, improving the process's E-Factor (a measure of mass waste per mass of product).

Future Research Trajectories and Interdisciplinary Opportunities in Sodium Lauryl Sulfoacetate

Novel Synthetic Approaches for Sustainable and Efficient Production

The chemical industry is increasingly focused on developing environmentally friendly and efficient manufacturing processes. For sodium lauryl sulfoacetate, future research in synthesis will likely concentrate on green chemistry principles to minimize hazardous substances and byproducts. rsc.org One promising avenue is the use of aqueous media for synthesis, which reduces the reliance on volatile organic solvents. tandfonline.com Research into catalytic processes, including the use of enzymes (biocatalysis) or whole-cell systems, could lead to more sustainable and selective production methods. rsc.org These approaches aim to create a technology base that is inherently non-toxic to both living organisms and the environment. rsc.org

Another area of focus is the utilization of renewable feedstocks. rsc.org While SLSA is often derived from coconut and palm oils, further research into alternative bio-based sources for lauryl alcohol could enhance its sustainability profile. apothekellyskincare.comnih.gov The goal is to develop synthetic routes that are not only more environmentally benign but also more cost-effective and efficient, reducing energy consumption and waste generation.

Integration of Computational Chemistry and Machine Learning in Property Prediction

The integration of computational chemistry and machine learning presents a transformative opportunity for the tailored design and prediction of surfactant properties. digitellinc.comnih.govacs.org These in silico approaches can significantly accelerate the development of new surfactant-based products by reducing the need for extensive and time-consuming experimental work. digitellinc.comscienomics.com

Computational Chemistry: Molecular modeling techniques can provide insights into the behavior of SLSA at a molecular level. researchgate.net For instance, computational analysis can help understand the interactions between SLSA molecules and other components in a formulation, such as polymers or active ingredients. This understanding is crucial for optimizing product performance in various applications.

Machine Learning: Machine learning models, particularly graph neural networks (GNNs), are showing great promise in accurately predicting key surfactant properties. digitellinc.comarxiv.org By training models on large datasets of surfactant structures and their corresponding experimental properties, it is possible to develop predictive tools for characteristics like critical micelle concentration (CMC) and surface tension. scienomics.comarxiv.org These models can then be used for virtual screening and the design of novel surfactants with desired performance attributes. digitellinc.comscienomics.com Challenges remain, such as the availability of large and diverse datasets for training and the potential for data bias, but the potential benefits for rapid and efficient surfactant development are substantial. nih.govacs.org

Exploration of Nanomaterial and Hybrid System Applications

The unique properties of sodium lauryl sulfoacetate make it a compelling candidate for use in conjunction with nanomaterials and in the development of advanced hybrid systems.

Nanoparticle Stabilization and Dispersion: SLSA can act as an effective dispersing agent for nanoparticles, preventing their agglomeration and enhancing their stability in various media. cellulosechemtechnol.roresearchgate.net This is crucial for applications in fields like electronics, where well-dispersed carbon nanotubes are required for creating conductive composite materials. cellulosechemtechnol.roresearchgate.net Research has shown that the presence of surfactants like sodium lauryl sulfate (B86663) (a related compound) can lead to better dispersion of carbon nanotubes within a cellulose (B213188) matrix. cellulosechemtechnol.roresearchgate.net

Enhanced Delivery Systems: In the realm of materials science and biomedicine, SLSA can be used to modify the surface of nanomaterials to improve their compatibility and performance. For example, modifying graphene sheets with surfactants can create novel biosurfaces for use in biopolymer coatings and metallic biomaterials. scirp.org Furthermore, the combination of surfactants with nanoparticles is being explored for enhanced oil recovery and for creating carrier systems for drug delivery. acs.orgnih.gov For instance, nanoparticles formed from the interaction of chitosan (B1678972) and sodium lauryl sulfate have been investigated as a potential oral insulin (B600854) delivery system. nih.gov The simultaneous application of ultrasound and surfactants has also been shown to significantly enhance the transdermal penetration of nanoparticles. nih.gov

Advancements in In Situ Monitoring and Real-Time Characterization Techniques

The ability to monitor and characterize the behavior of surfactants in real-time and within their application environment is crucial for understanding and optimizing their performance. Future research will focus on developing and refining in situ techniques to study SLSA systems.

Real-Time Monitoring of Surfactant Effectiveness: Innovative methods, such as using reconfigurable Janus emulsions as optical probes, allow for the dynamic, in situ visualization and quantification of surfactant effectiveness. bohrium.comacs.orgrsc.orgrsc.org These techniques can monitor changes in interfacial tension in response to variations in surfactant concentration, providing valuable data for formulation development. rsc.orgrsc.org This approach offers a fast, cost-effective, and sample-saving way to characterize surfactant systems. rsc.org

Continuous Viscosity Measurement: For applications where viscosity is a critical parameter, such as in emulsions, in situ methods for continuous viscosity measurement under agitation have been developed. bohrium.com This allows for better quality control and a deeper understanding of the rheological behavior of surfactant-stabilized systems. bohrium.com These techniques are particularly important for studying the stability of emulsions over time. bohrium.com

The data gathered from these advanced monitoring techniques can be used to validate and refine the computational models discussed in the previous section, creating a powerful feedback loop for accelerated product development.

Synergistic Research at the Interface of Chemical Engineering, Materials Science, and Biotechnology

The future of sodium lauryl sulfoacetate research lies in the convergence of multiple scientific disciplines. Synergistic collaborations between chemical engineers, materials scientists, and biotechnologists will be essential for unlocking the full potential of this versatile surfactant.

Chemical Engineering: Chemical engineers will continue to play a vital role in designing and optimizing large-scale, sustainable production processes for SLSA. mdpi.com Their expertise in reactor design, process intensification, and separation techniques will be crucial for translating novel synthetic methods from the lab to industrial production. rsc.org

Materials Science: Materials scientists will explore the use of SLSA in the creation of advanced materials with tailored properties. This includes the development of novel nanocomposites, functional coatings, and responsive materials where SLSA controls the structure and performance at the molecular level. cellulosechemtechnol.roscirp.org

Biotechnology: The intersection with biotechnology offers exciting possibilities, from enzymatic synthesis of SLSA to its use in bioremediation and biomedical applications. nih.govnih.gov Biotechnologists can contribute to the development of biodegradable and biocompatible SLSA-based systems. nih.govnih.gov For example, biosurfactants, which are produced by microorganisms, are gaining importance as "green" alternatives to chemically synthesized surfactants in various industrial and medical applications due to their low toxicity and specific modes of action. nih.govnih.gov The principles learned from biosurfactants can inform the future development and application of mild surfactants like SLSA.

This interdisciplinary approach will foster a holistic understanding of SLSA, from its fundamental chemical properties to its performance in complex systems, ultimately leading to the development of innovative and sustainable technologies across a wide range of industries.

Q & A

Basic: What analytical methods are recommended for quantifying Sodium Lauryl Sulfoacetate (SLSA) and its impurities in pharmaceutical formulations?

Methodological Answer:
SLSA can be quantified using titration with benzethonium chloride, adapting methods from similar surfactants like Sodium Lauryl Sulfate (SLS) . Key steps include:

  • Sample Preparation: Dissolve SLSA in water (e.g., 100 mg/mL) and precipitate impurities using alcohol.
  • Titration: Use a two-phase system with chloroform and methylene blue indicator. Titrate with benzethonium chloride until the organic layer turns colorless.
  • Impurity Analysis: For sulfates and chlorides, use gravimetric methods (e.g., barium chloride precipitation for sulfates) or ion chromatography. The total impurity limit should not exceed 8.0% (w/w) .

Basic: What are the critical purity criteria for SLSA in research-grade samples?

Methodological Answer:
USP-grade SLSA must meet:

  • Assay Purity: ≥85.0% active compound (C14H27NaO5S) via titration .
  • Impurity Limits:
    • Sodium chloride and sodium sulfate ≤8.0% combined .
    • Heavy metals (e.g., Pb, As) ≤20 ppm, tested via inductively coupled plasma mass spectrometry (ICP-MS) .
  • Spectroscopic Confirmation: Infrared (IR) spectroscopy to verify sulfonate and ester functional groups .

Advanced: How can researchers address the lack of reproductive and developmental toxicity data for SLSA in safety assessments?

Methodological Answer:
To fill this gap, design studies using:

  • In Vivo Models: Follow OECD Guideline 414 (prenatal developmental toxicity) with rodents exposed to SLSA via dermal or oral routes. Monitor fetal malformations, maternal toxicity, and hormone levels .
  • In Vitro Assays: Use placental cell lines (e.g., BeWo) to assess SLSA’s impact on nutrient transport and barrier integrity. Measure biomarkers like hCG and progesterone .
  • Dose Selection: Base doses on existing NOAEL (No Observed Adverse Effect Level) data from skin irritation studies (e.g., 0.2% in guinea pigs) .

Advanced: What experimental designs are suitable for studying SLSA’s absorption kinetics in biological systems?

Methodological Answer:

  • Dermal Absorption: Use Franz diffusion cells with excised human or guinea pig skin. Apply SLSA (e.g., 0.2–21% concentrations) and quantify systemic absorption via HPLC-MS .
  • Pharmacokinetic Profiling: In vivo studies in rodents with serial blood sampling. SLSA’s amphiphilic nature requires LC-MS/MS for detection due to low plasma concentrations .
  • Tissue Distribution: Radiolabel SLSA with <sup>14</sup>C to track accumulation in organs like the liver and kidneys .

Basic: What spectroscopic techniques confirm SLSA’s structural integrity in synthetic batches?

Methodological Answer:

  • IR Spectroscopy: Peaks at 1040 cm<sup>-1</sup> (sulfonate S=O stretch) and 1730 cm<sup>-1</sup> (ester C=O stretch) .
  • NMR: <sup>1</sup>H NMR should show signals for the dodecyl chain (δ 0.8–1.5 ppm) and sulfonate group (δ 3.3–3.7 ppm) .
  • Mass Spectrometry: ESI-MS in negative mode to detect [M–Na]<sup>−</sup> at m/z 330.3 .

Advanced: What methodologies elucidate SLSA’s antimicrobial mechanisms against Pseudomonas aeruginosa?

Methodological Answer:

  • Motility Inhibition: Use agar swarm assays with SLSA concentrations (0.1–1.0%) to quantify reduced bacterial motility .
  • Biofilm Disruption: Treat pre-formed biofilms with SLSA and stain with crystal violet. Measure biomass reduction via spectrophotometry .
  • Transcriptomic Analysis: RNA sequencing to identify downregulated virulence genes (e.g., lasI, rhlR) .

Basic: How are SLSA’s surfactant properties optimized for drug delivery systems?

Methodological Answer:

  • Critical Micelle Concentration (CMC): Determine via conductivity or dye solubilization assays. SLSA’s CMC is ~0.1–0.5 mM, lower than SLS, enhancing stability in lipid-based formulations .
  • Emulsification Efficiency: Test using the Griffin HLB scale; SLSA’s HLB of 40 makes it suitable for oil-in-water emulsions .

Advanced: What in vitro models best predict SLSA’s immunomodulatory effects observed in chickens?

Methodological Answer:

  • Avian Macrophage Cultures: Isolate macrophages from chicken spleens and expose to SLSA (1–10 µg/mL). Measure cytokine production (e.g., IL-6, IFN-γ) via ELISA .
  • Lymphocyte Proliferation: Use CFSE labeling and flow cytometry to assess T-cell activation .

Advanced: How can computational modeling predict SLSA’s environmental persistence and bioaccumulation?

Methodological Answer:

  • QSAR Models: Use EPI Suite to estimate biodegradability (e.g., BIOWIN score) and bioaccumulation factor (BCF) .
  • Molecular Dynamics: Simulate SLSA’s interaction with lipid bilayers to predict membrane disruption in aquatic organisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.